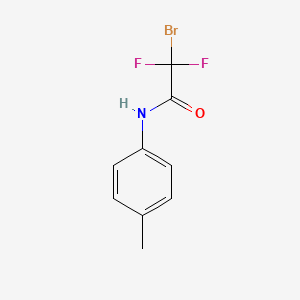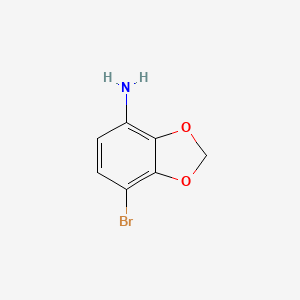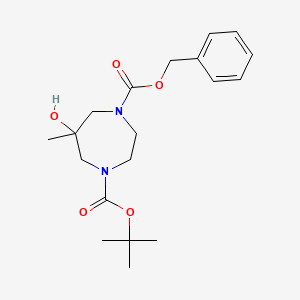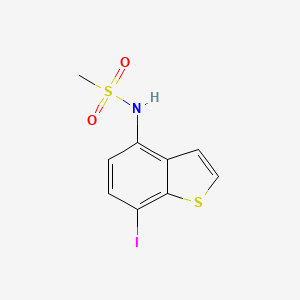![molecular formula C11H20ClNO2 B13898509 Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-azaspiro[35]nonane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method starts with N-Boc-4-piperidone as the raw material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper with trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. This intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product with high purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are economical and readily available, and the process is designed to be simple and efficient, making it suitable for batch production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions typically produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can be compared with other similar compounds, such as:
2-Azaspiro[3.5]nonane hydrochloride: This compound has a similar spirocyclic structure but lacks the ethyl ester group.
2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: This compound contains a sulfur atom in the ring structure, which imparts different chemical properties.
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a tert-butyl ester group and a hydroxyl group, making it structurally distinct
These comparisons highlight the unique structural features and potential applications of this compound.
Eigenschaften
Molekularformel |
C11H20ClNO2 |
|---|---|
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-11(8-9)3-5-12-6-4-11;/h9,12H,2-8H2,1H3;1H |
InChI-Schlüssel |
UYKKEZQJYRLXJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(C1)CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)



![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)


![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)



